NP3-562

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

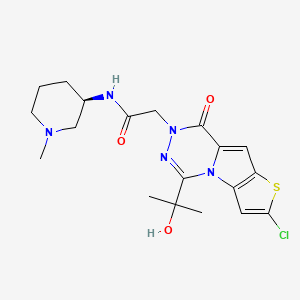

Molecular Formula |

C19H24ClN5O3S |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide |

InChI |

InChI=1S/C19H24ClN5O3S/c1-19(2,28)18-22-24(10-16(26)21-11-5-4-6-23(3)9-11)17(27)13-7-14-12(25(13)18)8-15(20)29-14/h7-8,11,28H,4-6,9-10H2,1-3H3,(H,21,26)/t11-/m1/s1 |

InChI Key |

AXAOJXUYQVCGBD-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)N[C@@H]4CCCN(C4)C)O |

Canonical SMILES |

CC(C)(C1=NN(C(=O)C2=CC3=C(N21)C=C(S3)Cl)CC(=O)NC4CCCN(C4)C)O |

Origin of Product |

United States |

Foundational & Exploratory

NP3-562: A Technical Guide to its Mechanism of Action in NLRP3 Inflammasome Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of NP3-562, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome. This document details the binding characteristics, cellular activity, and in vivo efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a novel, tricyclic compound that directly targets the NACHT domain of the NLRP3 protein, a key component of the NLRP3 inflammasome complex.[1][2] The NLRP3 inflammasome is a critical sensor in the innate immune system that, upon activation by a wide range of danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2]

The binding of this compound to the NLRP3 NACHT domain has been characterized with a unique binding mode compared to other known inhibitors like the sulfonylurea-based compounds.[1][2] This interaction locks the NLRP3 protein in an inactive conformation, thereby preventing the downstream assembly of the inflammasome complex.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-IL-1β expression. The second step is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent processing and release of mature IL-1β and IL-18.

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line / System | Stimulant(s) | Measured Endpoint | IC50 Value |

| Biochemical Assay | Purified NLRP3 NACHT domain | - | Fluorescence Polarization | 0.26 µM |

| Cell-Based Assay | Human THP-1 cells | Nigericin | IL-1β Release | 66 nM |

| Cell-Based Assay | Human Whole Blood | LPS / ATP | IL-1β Release | 214 nM |

| Cell-Based Assay | Mouse Whole Blood | LPS / ATP | IL-1β Release | 248 nM |

| Off-Target Assay | - | - | TNFα Release | >100 µM |

Data compiled from multiple sources.[3][4]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Peritonitis

| Animal Model | Inducing Agent | This compound Dose (p.o.) | Endpoint | Result |

| Female C57BL/6 Mice | LPS | 30 mg/kg | IL-1β Release | Full inhibition |

| Female C57BL/6 Mice | LPS | 50 mg/kg | IL-1β Release | >90% inhibition |

| Female C57BL/6 Mice | LPS | 100 mg/kg | IL-1β Release | >90% inhibition |

Data compiled from multiple sources.[3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Binding Assay

This assay quantifies the direct binding of this compound to the NLRP3 NACHT domain.

Objective: To determine the binding affinity (IC50) of this compound to the purified NLRP3 NACHT domain.

Methodology:

-

Reagents: Purified recombinant human NLRP3 NACHT domain, a fluorescently labeled tracer molecule that binds to the NACHT domain, this compound, and assay buffer.

-

Procedure: a. A constant concentration of the fluorescent tracer is incubated with the purified NLRP3 NACHT domain in the assay buffer. b. Increasing concentrations of this compound are added to the mixture. c. The reaction is allowed to reach equilibrium. d. The fluorescence polarization of the solution is measured using a suitable plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the fluorescence polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the Fluorescence Polarization (FP) binding assay.

IL-1β Release Assay in THP-1 Cells

This cellular assay evaluates the potency of this compound in inhibiting NLRP3 inflammasome activation in a human monocytic cell line.

Objective: To determine the IC50 of this compound for the inhibition of nigericin-induced IL-1β release in THP-1 cells.

Methodology:

-

Cell Culture: Human THP-1 monocytes are cultured in appropriate media. For some protocols, cells may be differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

-

Priming: Cells are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 3 hours) to induce the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Cells are pre-incubated with a serial dilution of this compound for a defined time (e.g., 1 hour).

-

NLRP3 Activation: Nigericin (e.g., 10 µM) is added to the cell culture to activate the NLRP3 inflammasome.

-

Supernatant Collection: After a specific incubation period (e.g., 1-2 hours), the cell culture supernatant is collected.

-

IL-1β Quantification: The concentration of mature IL-1β in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value is determined by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration.

Caption: Experimental workflow for the THP-1 cell-based IL-1β release assay.

Mouse Model of LPS-Induced Acute Peritonitis

This in vivo model assesses the efficacy of orally administered this compound in a disease-relevant context.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting LPS-induced IL-1β release in a mouse model of acute peritonitis.

Methodology:

-

Animals: Female C57BL/6 mice are used for this model.

-

Inhibitor Administration: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 30, 50, 100 mg/kg).

-

Induction of Peritonitis: A solution of Lipopolysaccharide (LPS) is injected intraperitoneally (i.p.) to induce an inflammatory response.

-

Peritoneal Lavage: After a defined period, the peritoneal cavity is washed with sterile saline to collect the peritoneal fluid.

-

Cytokine Measurement: The concentration of IL-1β in the peritoneal lavage fluid is measured by ELISA.

-

Data Analysis: The percentage of inhibition of IL-1β release is calculated for each dose of this compound compared to the vehicle-treated control group.

Caption: Workflow for the in vivo mouse model of LPS-induced acute peritonitis.

Off-Target Profile

This compound has been shown to have a clean off-target profile.[3] It does not interfere with the NF-κB pathway, as evidenced by its high IC50 value for TNFα inhibition (>100 µM).[3] Furthermore, no mutagenic findings have been reported for this compound.[3] This selectivity for the NLRP3 inflammasome is a critical attribute for its potential as a therapeutic agent.

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. It directly binds to the NACHT domain of NLRP3, preventing its activation and the subsequent inflammatory cascade. The robust in vitro and in vivo data, combined with a favorable off-target profile, highlight this compound as a promising candidate for the development of therapies targeting NLRP3-driven diseases. This technical guide provides the foundational knowledge and detailed methodologies for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to NP3-562: A Potent and Orally Bioavailable NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-562 is a novel, tricyclic small molecule inhibitor that potently and selectively targets the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[1][2][3][4] this compound demonstrates a unique binding mode to the NLRP3 NACHT domain and exhibits excellent potency in preclinical models, including human whole blood assays and a mouse model of acute peritonitis.[1][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a clean off-target profile, positioning it as a promising therapeutic candidate for NLRP3-driven pathologies.[6]

Target: The NLRP3 Inflammasome

The primary molecular target of this compound is the NLRP3 protein, a cytosolic sensor that, upon activation, assembles a multi-protein complex known as the NLRP3 inflammasome.[1][2] This complex is crucial for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][2][3] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. A second activation signal (Signal 2), triggered by a diverse array of stimuli including extracellular ATP, crystalline substances, and pore-forming toxins, induces the assembly of the inflammasome complex.[3][4]

Mechanism of Action of this compound

This compound directly binds to the NACHT domain of the NLRP3 protein.[1][6] An X-ray co-crystal structure has revealed a unique binding mode for this compound compared to other known sulfonylurea-based NLRP3 inhibitors.[1][5] By binding to the NACHT domain, this compound effectively prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly, thereby inhibiting the activation of caspase-1 and the release of mature IL-1β.[1][2]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Assay Type | Species | Cell/System Type | Stimulus | Endpoint | IC50 (nM) | Reference(s) |

| IL-1β Release Assay | Human | THP-1 cells | Nigericin | IL-1β secretion | 66 | [7][8] |

| IL-1β Release Assay | Human | Whole Blood | LPS/ATP | IL-1β secretion | 214 | [6][7][8] |

| IL-1β Release Assay | Mouse | Whole Blood | LPS/ATP | IL-1β secretion | 248 | [6][7][8] |

| Fluorescence Polarization | - | Purified NLRP3 NACHT domain | - | Binding to NLRP3 | 260 | [6][9] |

Table 1: In Vitro Potency of this compound

| Animal Model | Species | Administration Route | Dose (mg/kg) | Endpoint | Efficacy | Reference(s) |

| Acute Peritonitis Model | Mouse | Oral (p.o.) | 30 | IL-1β release | Full inhibition | [1][5][8] |

| Acute Peritonitis Model | Mouse | Oral (p.o.) | 100 | IL-1β release | >90% inhibition | [7] |

| Pharmacokinetic/Pharmacodynamic | Mouse | Oral (p.o.) | 50 | Blood Concentration & IL-1β Inhibition | 90% IL-1β inhibition at 1.68 ± 0.53 μM | [6] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is employed to quantify the direct binding of this compound to its target, the NLRP3 NACHT domain.

-

Principle: FP measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. The slower tumbling of the protein-tracer complex results in a higher polarization value.

-

Materials:

-

Purified recombinant NLRP3 NACHT domain

-

Fluorescently labeled tracer molecule that binds to the NLRP3 NACHT domain

-

This compound or other test compounds

-

Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA)

-

384-well, low-flange, black microplates

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

A fixed concentration of the fluorescent tracer (e.g., 1 nM) is mixed with the assay buffer.

-

This mixture is dispensed into the wells of the 384-well plate.

-

A serial dilution of this compound is prepared and added to the wells.

-

A constant concentration of the purified NLRP3 NACHT domain is added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a microplate reader.

-

The IC50 value is determined by plotting the change in fluorescence polarization against the concentration of this compound and fitting the data to a dose-response curve.

-

Human Whole Blood IL-1β Release Assay

This ex vivo assay assesses the inhibitory effect of this compound on NLRP3 inflammasome activation in a physiologically relevant human matrix.

-

Principle: Human whole blood is stimulated to activate the NLRP3 inflammasome, leading to the release of IL-1β, which is then quantified by ELISA. The ability of this compound to inhibit this release is measured.

-

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes

-

Lipopolysaccharide (LPS) for priming (Signal 1)

-

Adenosine 5'-triphosphate (ATP) for activation (Signal 2)

-

This compound or other test compounds

-

RPMI-1640 medium

-

96-well cell culture plates

-

Human IL-1β ELISA kit

-

-

Procedure:

-

Human whole blood is diluted with RPMI-1640 medium.

-

The diluted blood is plated in a 96-well plate.

-

This compound is added to the wells at various concentrations and pre-incubated.

-

The cells are primed with LPS (e.g., 0.1 µg/mL) for a defined period (e.g., 3 hours) at 37°C.[10]

-

The NLRP3 inflammasome is then activated by adding ATP (e.g., 10 µg/mL) for a shorter duration (e.g., 30 minutes) at 37°C.[10]

-

The plates are centrifuged to pellet the blood cells.

-

The supernatant is collected, and the concentration of IL-1β is measured using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

The IC50 value is calculated from the dose-response curve of this compound concentration versus IL-1β inhibition.

-

Mouse Acute Peritonitis Model

This in vivo model evaluates the efficacy of orally administered this compound in a model of sterile inflammation driven by NLRP3 inflammasome activation.

-

Principle: Intraperitoneal injection of monosodium urate (MSU) crystals in mice induces a robust inflammatory response characterized by the recruitment of neutrophils and the release of IL-1β into the peritoneal cavity, which is dependent on the NLRP3 inflammasome.[7][9]

-

Materials:

-

C57BL/6 mice[7]

-

Monosodium urate (MSU) crystals

-

This compound formulated for oral administration

-

Sterile phosphate-buffered saline (PBS)

-

Mouse IL-1β ELISA kit

-

-

Procedure:

-

Mice are orally administered with this compound or vehicle control at a specified time before the inflammatory challenge.

-

A suspension of MSU crystals (e.g., 1 mg in 0.2 mL PBS) is injected intraperitoneally to induce peritonitis.[11]

-

After a defined period (e.g., 8 hours), the mice are euthanized.[7]

-

A peritoneal lavage is performed by injecting and then collecting a known volume of cold, sterile PBS (e.g., 3 mL) from the peritoneal cavity.[7]

-

The lavage fluid is centrifuged to remove cells, and the supernatant is collected.

-

The concentration of IL-1β in the peritoneal lavage fluid is quantified using a mouse IL-1β ELISA kit.

-

The percentage inhibition of IL-1β release by this compound is calculated relative to the vehicle-treated group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for the characterization of an NLRP3 inhibitor like this compound.

Caption: NLRP3 Inflammasome Signaling Pathway and the Point of Inhibition by this compound.

Caption: Experimental Workflow for the Preclinical Characterization of this compound.

Off-Target Profile

This compound has demonstrated a clean off-target profile in preclinical assessments. Notably, it shows no interference with the NF-κB signaling pathway, with a TNFα IC50 of >100 μM.[6] Furthermore, no mutagenic findings have been reported for this compound.[6] This high selectivity for NLRP3 minimizes the potential for off-target related side effects, enhancing its therapeutic index.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of the NLRP3 inflammasome. Its well-characterized mechanism of action, demonstrated efficacy in robust preclinical models, and favorable safety profile make it a compelling candidate for further development in the treatment of a wide array of NLRP3-mediated inflammatory diseases. The detailed methodologies and comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and advance this promising therapeutic agent.

References

- 1. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation [bio-protocol.org]

- 8. Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to NP3-562: A Potent and Orally Bioavailable NLRP3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-562 is a novel, tricyclic, and orally active small molecule inhibitor of the NLRP3 inflammasome. It demonstrates potent inhibition of IL-1β release in both human and mouse cellular and in vivo models. X-ray crystallography has revealed a unique binding mode to the NACHT domain of NLRP3, distinguishing it from other known sulfonylurea-based inhibitors. With a favorable overall development profile, this compound represents a significant advancement in the pursuit of therapies targeting NLRP3-mediated inflammatory diseases. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its characterization.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (R)-2-(2-chloro-5-(2-hydroxypropan-2-yl)-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazin-7(8H)-yl)-N-(1-methylpiperidin-3-yl)acetamide.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H24ClN5O3S | [1][2] |

| Molecular Weight | 437.94 g/mol | [1][2] |

| CAS Number | 2409825-32-5 | [1] |

| Appearance | Solid | [1] |

| Purity | >98% | [4] |

| InChI Key | AXAOJXUYQVCGBD-LLVKDONJSA-N | [2] |

| Elemental Analysis | C, 52.11; H, 5.52; Cl, 8.09; N, 15.99; O, 10.96; S, 7.32 | [2] |

Biological Activity and Pharmacological Properties

This compound is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

| Parameter | Species/System | Value | Reference |

| NLRP3 Binding (FP Assay) | Human | IC50 = 0.26 µM | [4][5] |

| IL-1β Inhibition (Nigericin-stimulated) | THP-1 cells | IC50 = 90 nM | [1] |

| IL-1β Inhibition (LPS/ATP-stimulated) | Human Whole Blood | IC50 = 214 nM | [1][2] |

| IL-1β Inhibition (LPS/ATP-stimulated) | Mouse Whole Blood | IC50 = 248 nM | [1] |

| In vivo IL-1β Inhibition (Acute Peritonitis Model) | Mouse (C57BL/6) | >90% inhibition at 50 mg/kg (p.o.) | [1] |

| Off-target Profile (TNFα) | IC50 > 100 µM | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein.[1] This interaction prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly. The canonical NLRP3 inflammasome activation is a two-step process: priming (Signal 1) and activation (Signal 2). This compound acts at the activation step.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

NP3-562: A Technical Guide to a Novel Tricyclic NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP3-562 is a potent, orally bioavailable, tricyclic inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and Alzheimer's disease.[2][4] this compound was identified through high-throughput screening and subsequent optimization, emerging as a promising therapeutic candidate with a distinct mechanism of action and a favorable development profile.[2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Mechanism of Action

This compound was discovered through a high-throughput screening campaign designed to identify novel scaffolds that bind to the NLRP3 protein.[2] This led to the identification of a tricyclic hit compound, which was then chemically optimized to produce this compound.[2]

The primary mechanism of action of this compound is the direct inhibition of the NLRP3 inflammasome.[1][3][5] X-ray crystallography has revealed that this compound binds to the NACHT domain of the NLRP3 protein.[2][3] This binding mode is unique when compared to other known sulfonylurea-based inhibitors, suggesting a novel interaction mechanism.[2][3] By binding to the NACHT domain, this compound effectively prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1.[2] This blockade of inflammasome activation leads to a potent inhibition of IL-1β and IL-18 release.[2] Importantly, this compound demonstrates a clean off-target profile, with no significant interference with the NF-κB pathway.[5]

Quantitative Data

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic data for this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type/System | Stimulus | IC50 | Reference |

| IL-1β Release | THP-1 cells | Nigericin | 66 nM | [1] |

| IL-1β Release | THP-1 cells | LPS/ATP | 90 nM | [5] |

| IL-1β Release | Human Whole Blood | LPS/ATP | 214 nM | [1][3][5] |

| IL-1β Release | Mouse Whole Blood | LPS/ATP | 248 nM | [1][5] |

| NLRP3 Binding | Fluorescence Polarization | - | 0.26 µM | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Model/Parameter | Species | Dose | Effect/Value | Reference |

| Acute Peritonitis Model | Mouse | 30 mg/kg, p.o. | Full inhibition of IL-1β release | [1][2] |

| Acute Peritonitis Model | Mouse | 100 mg/kg, p.o. | >90% inhibition of IL-1β release | [1] |

| Acute Peritonitis Model | Mouse | 50 mg/kg, p.o. | 90% IL-1β inhibition | [5] |

| Brain Exposure | Mouse | 50 mg/kg, p.o. | 0.398 µM | [1] |

| Brain-to-Plasma Ratio (Kp) | Mouse | 50 mg/kg, p.o. | 0.2 | [1] |

Experimental Protocols

In Vitro IL-1β Release Assay (THP-1 Cells)

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Stimulation (Priming): THP-1 cells are seeded in 96-well plates and differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours. The cells are then primed with lipopolysaccharide (LPS) from E. coli for a specified period to upregulate pro-IL-1β and NLRP3 expression.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding a stimulus such as Nigericin or ATP for a defined incubation time.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

In Vivo Mouse Acute Peritonitis Model

-

Animals: Female C57BL/6 mice are used for the study. All animal procedures are conducted in accordance with approved institutional animal care and use committee protocols.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered orally (p.o.) to the mice at various doses (e.g., 3-100 mg/kg).[1]

-

Induction of Peritonitis: At a specified time post-compound administration, mice are intraperitoneally (i.p.) injected with an inflammatory stimulus, such as monosodium urate (MSU) crystals or LPS, to induce peritonitis and NLRP3 inflammasome activation.

-

Sample Collection: After a defined period following the inflammatory challenge, peritoneal lavage fluid is collected by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS). Blood samples may also be collected.

-

Cytokine Analysis: The concentration of IL-1β in the peritoneal lavage fluid or plasma is measured by ELISA.

-

Data Analysis: The percentage of inhibition of IL-1β release is calculated for each dose group relative to the vehicle-treated control group.

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.

High-Throughput Screening Workflow

Caption: Generalized workflow for high-throughput screening in drug discovery.

References

- 1. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

NP3-562: A Technical Guide to its Role in NLRP3 Inflammasome Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), initiating a potent inflammatory cascade. Consequently, the development of specific NLRP3 inhibitors holds significant therapeutic promise. This technical guide provides an in-depth overview of NP3-562, a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize its role in the context of NLRP3 signaling pathways.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Its activation is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[1]

-

Activation (Signal 2): A diverse array of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1]

This assembly leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which drive inflammatory responses.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory conditions, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[3]

This compound: A Potent and Selective NLRP3 Inhibitor

This compound is a novel, tricyclic compound identified through high-throughput screening as a potent inhibitor of the NLRP3 inflammasome.[3] It exhibits high potency in various cellular and in vivo models of NLRP3 activation.

Mechanism of Action

This compound directly targets the NLRP3 protein. X-ray crystallography has revealed that this compound binds to the NACHT domain of NLRP3.[3][4] This binding locks the NLRP3 protein in an inactive conformation, preventing the conformational changes necessary for its oligomerization and the subsequent assembly of the inflammasome complex.[3] Notably, this compound demonstrates a unique binding mode compared to other known sulfonylurea-based inhibitors.[3][4] It does not interfere with the NF-κB priming pathway, indicating its specificity for the activation step of the NLRP3 inflammasome.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay System | Stimulant | Measured Endpoint | IC50 | Reference |

| Nigericin-stimulated THP-1 cells | Nigericin | IL-1β release | 90 nM | [4] |

| LPS/ATP-stimulated human whole blood | LPS/ATP | IL-1β release | 214 nM | [4] |

| LPS/ATP-stimulated mouse whole blood | LPS/ATP | IL-1β release | 248 nM | [4] |

| FP binding assay | - | Binding to NLRP3 NACHT domain | 0.26 µM | [4] |

| TNFα release assay | - | Off-target NF-κB pathway | >100 µM | [4] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Animal Model | Administration | Dose | Endpoint | Result | Reference |

| Female C57BL/6 mice | Oral (p.o.) | 50 mg/kg | IL-1β inhibition | 90% inhibition at 1.68 ± 0.53 μM blood concentration | [4] |

| Mouse acute peritonitis model | Oral (p.o.) | 30 mg/kg | IL-1β release | Full inhibition | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize NLRP3 inhibitors like this compound.

In Vitro Inhibition of IL-1β in THP-1 Cells

This protocol describes how to assess the inhibitory activity of this compound on nigericin-induced IL-1β release from human THP-1 monocytic cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound (or other test compounds)

-

Nigericin

-

Human IL-1β ELISA kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells/well.

-

Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48-72 hours.

-

-

Priming:

-

After differentiation, remove the PMA-containing medium and wash the cells once with fresh medium.

-

Prime the cells by incubating with 1 µg/mL LPS for 3-4 hours.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the LPS-containing medium and add the different concentrations of this compound to the cells. Incubate for 1 hour.

-

-

Stimulation:

-

Add nigericin to a final concentration of 10 µM to each well (except for the negative control).

-

Incubate the plate for 1-2 hours at 37°C.

-

-

IL-1β Measurement:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Human Whole Blood Assay

This ex vivo assay measures the effect of this compound on NLRP3 inflammasome activation in a more physiologically relevant setting.

Materials:

-

Freshly drawn human whole blood (using heparin as an anticoagulant)

-

RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

This compound (or other test compounds)

-

Adenosine triphosphate (ATP)

-

Human IL-1β ELISA kit

Procedure:

-

Blood Collection and Dilution:

-

Collect fresh human blood into heparinized tubes.

-

Dilute the blood 1:1 with RPMI-1640 medium.

-

-

Inhibitor Treatment:

-

Add different concentrations of this compound to the diluted blood.

-

Incubate for 1 hour at 37°C.

-

-

Priming:

-

Add LPS to a final concentration of 200 ng/mL.

-

Incubate for 3 hours at 37°C.

-

-

Stimulation:

-

Add ATP to a final concentration of 5 mM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Plasma Collection:

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma supernatant.

-

-

IL-1β Measurement:

-

Measure the concentration of IL-1β in the plasma using a human IL-1β ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC50 value as described for the THP-1 assay.

-

Mouse Model of Acute Peritonitis

This in vivo model is used to evaluate the efficacy of orally administered this compound in a live animal model of inflammation.

Materials:

-

C57BL/6 mice

-

This compound (formulated for oral administration)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

Phosphate-buffered saline (PBS)

-

Mouse IL-1β ELISA kit

Procedure:

-

Animal Dosing:

-

Administer this compound or vehicle control to mice via oral gavage (p.o.).

-

-

Inflammasome Activation:

-

One hour after dosing, inject mice intraperitoneally (i.p.) with LPS (e.g., 10 mg/kg).

-

Two hours after LPS injection, inject mice i.p. with ATP (e.g., 30 mg/kg).

-

-

Peritoneal Lavage:

-

Thirty minutes after ATP injection, euthanize the mice.

-

Perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of cold PBS into the peritoneal cavity.

-

-

Sample Processing:

-

Centrifuge the lavage fluid to pellet cells.

-

Collect the supernatant.

-

-

IL-1β Measurement:

-

Measure the concentration of IL-1β in the lavage fluid supernatant using a mouse IL-1β ELISA kit.

-

-

Data Analysis:

-

Compare the IL-1β levels in the this compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.

-

Conclusion

This compound represents a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Its high potency, oral bioavailability, and specific mechanism of action make it a valuable tool for both basic research and clinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers seeking to further investigate the role of this compound and other inhibitors in the context of inflammasome research. Further studies are warranted to fully elucidate its therapeutic potential in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]

NP3-562: A Potent and Orally Bioavailable Tool Compound for Inflammation Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of debilitating diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and neurodegenerative conditions such as Alzheimer's disease.[1][2] A key player in the inflammatory response is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis.[2][3] Given its central role in inflammation, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention.

This technical guide focuses on NP3-562, a novel, potent, and orally bioavailable inhibitor of the NLRP3 inflammasome.[2][4] Developed as a tool compound, this compound provides researchers with a valuable pharmacological agent to investigate the role of the NLRP3 inflammasome in various disease models and to explore the therapeutic potential of NLRP3 inhibition. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in inflammation research.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NLRP3 protein.[1][4] Specifically, it targets the NACHT domain of NLRP3, which is essential for its ATPase activity and subsequent oligomerization, a critical step in inflammasome assembly.[2][4] X-ray crystallography has revealed that this compound possesses a unique binding mode within the NACHT domain, distinguishing it from other known NLRP3 inhibitors like the sulfonylurea-based compounds.[1][2] By binding to the NACHT domain, this compound effectively prevents the conformational changes required for NLRP3 activation and the subsequent recruitment of the adaptor protein ASC, thereby blocking the entire downstream signaling cascade that leads to caspase-1 activation and pro-inflammatory cytokine release.[2]

A key advantage of this compound is its high selectivity and clean off-target profile. Studies have shown that it does not interfere with the NF-κB signaling pathway, a critical pathway for the transcriptional priming of NLRP3 and pro-IL-1β, with a TNFα IC50 greater than 100 μM.[4] This selectivity ensures that the observed anti-inflammatory effects can be confidently attributed to the direct inhibition of the NLRP3 inflammasome.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. youtube.com [youtube.com]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

NP3-562: An In-Depth Analysis of Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability and pharmacokinetic profile of NP3-562, a potent and orally active inhibitor of the NLRP3 inflammasome. This document synthesizes available data to inform researchers, scientists, and drug development professionals on the preclinical characteristics of this compound.

Executive Summary

This compound is a novel, tricyclic compound that has demonstrated significant potential as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Preclinical studies have highlighted its potent, orally bioavailable nature. This guide summarizes the available quantitative data, details the experimental protocols used in its evaluation, and provides visualizations of its mechanism of action and experimental workflows. While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available, this document compiles the existing in vitro and in vivo data to provide a thorough understanding of this compound's profile.

In Vitro Potency

This compound has demonstrated potent inhibition of IL-1β release in various cell-based assays, indicating its direct activity on the NLRP3 inflammasome pathway.

| Cell Type/System | Stimulus | IC50 |

| THP-1 cells | Nigericin | 90 nM |

| Human whole blood | LPS/ATP | 214 nM |

| Mouse whole blood | LPS/ATP | 248 nM |

In Vivo Efficacy and Exposure

Oral administration of this compound in mouse models has shown robust, dose-dependent inhibition of IL-1β, confirming its in vivo activity.

| Animal Model | Dose (Oral) | Effect | Blood Concentration | Brain Exposure | Brain-to-Plasma Ratio (Kp) |

| Female C57BL/6 Mice | 30 mg/kg | Full inhibition of IL-1β release in an acute peritonitis model. | Not Reported | Not Reported | Not Reported |

| Female C57BL/6 Mice | 50 mg/kg | 90% IL-1β inhibition. | 1.68 ± 0.53 μM | 0.398 μM | 0.2 |

Note: Comprehensive pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound are not currently available in the public domain.

Experimental Protocols

In Vivo Oral Administration and Efficacy Model (Mouse)

The following protocol is a composite based on available information for evaluating the in vivo efficacy of orally administered NLRP3 inhibitors.

Protocol Details:

-

Compound Preparation: this compound is formulated in a suitable vehicle for oral administration by gavage.

-

Animal Acclimatization: Female C57BL/6 mice are acclimatized for a minimum of one week before the experiment.

-

Dosing: A single oral dose of this compound is administered to the mice at varying concentrations (e.g., 3, 10, 30, 50, 100 mg/kg).

-

Induction of Inflammation: At a specified time post-dose, an NLRP3 inflammasome agonist (e.g., lipopolysaccharide (LPS) followed by adenosine triphosphate (ATP)) is administered intraperitoneally to induce acute peritonitis.

-

Sample Collection: At a predetermined endpoint, blood and peritoneal lavage fluid are collected.

-

Analysis: The concentration of IL-1β in the collected samples is quantified using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of inhibition.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome. The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.

An In-depth Technical Guide on the Modulatory Effects of NP3-562 on IL-1β and IL-18 Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and quantitative effects of NP3-562, a potent and orally bioavailable inhibitor of the NLRP3 inflammasome, on the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Activation of the NLRP3 inflammasome leads to the auto-cleavage and activation of caspase-1[2]. Activated caspase-1, in turn, cleaves the precursor forms of IL-1β and IL-18 into their mature, biologically active forms, which are then secreted from the cell[1][2][3][4][5][6]. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention[1].

This compound is a novel, tricyclic NLRP3 inhibitor that has demonstrated significant potency in preclinical models[1][7][8]. This document summarizes the available data on its inhibitory activity, details relevant experimental methodologies, and illustrates the key signaling pathways involved.

Quantitative Data on the Inhibitory Effect of this compound

The inhibitory potency of this compound on IL-1β release has been quantified across various in vitro and in vivo models. While direct quantitative data on IL-18 inhibition by this compound is not explicitly detailed in the reviewed literature, its mechanism of action via NLRP3 inhibition strongly suggests a concurrent reduction in mature IL-18 production, as both cytokines are downstream products of caspase-1 activation[3][4][5].

Table 1: In Vitro Inhibition of IL-1β Release by this compound

| Cell/System Type | Stimulant(s) | IC50 Value | Reference(s) |

| THP-1 cells | Nigericin | 66 nM | [9] |

| THP-1 cells | Nigericin | 90 nM | [10] |

| Human Whole Blood | LPS/ATP | 214 nM | [7][8][9][10] |

| Mouse Whole Blood | LPS/ATP | 248 nM | [9][10] |

Table 2: In Vivo Inhibition of IL-1β Release by this compound

| Animal Model | Condition | Dosage | % Inhibition | Reference(s) |

| Mouse | Acute Peritonitis Model | 30 mg/kg (p.o.) | Full Inhibition | [1][7][8] |

| Mouse | Acute Peritonitis Model | 30 and 100 mg/kg (p.o.) | > 90% | [9] |

| Female C57BL/6 Mice | Not Specified | 50 mg/kg (p.o.) | 90% | [10] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein[1][10]. This interaction prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1.

Caption: Inhibition of the NLRP3 inflammasome signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for assessing the in vitro and in vivo activity of NLRP3 inhibitors like this compound.

This protocol describes the induction of IL-1β production in the human monocytic cell line THP-1 and its inhibition by this compound.

Caption: Workflow for in vitro evaluation of this compound in THP-1 cells.

Detailed Steps:

-

Cell Culture and Differentiation: Human THP-1 monocytes are cultured in appropriate media. For differentiation into macrophage-like cells, they are treated with Phorbol 12-myristate 13-acetate (PMA).

-

Priming: Differentiated cells are primed with Lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: NLRP3 inflammasome activation is triggered using an agent like Nigericin, which induces potassium efflux.

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of mature IL-1β and/or IL-18 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

This protocol outlines a common in vivo model to assess the efficacy of NLRP3 inhibitors.

Caption: Workflow for in vivo evaluation of this compound in a mouse model.

Detailed Steps:

-

Animal Dosing: this compound is administered to mice, typically via oral gavage (p.o.), at various doses.

-

Induction of Inflammation: A local inflammatory response is induced by injecting LPS into the peritoneal cavity.

-

Incubation Period: The animals are monitored for a set period to allow for the development of the inflammatory response.

-

Sample Collection: The peritoneal cavity is washed with saline, and the peritoneal lavage fluid is collected.

-

Cytokine Measurement: The levels of IL-1β and/or IL-18 in the lavage fluid are quantified.

-

Efficacy Determination: The percentage of inhibition of cytokine release is calculated by comparing the treated groups to a vehicle control group.

Conclusion

This compound is a potent, orally bioavailable inhibitor of the NLRP3 inflammasome. It effectively reduces the production of mature IL-1β in both cellular and animal models by directly targeting the NLRP3 protein and preventing inflammasome assembly. Given that IL-18 maturation is also dependent on the NLRP3-caspase-1 axis, it is concluded that this compound will similarly inhibit the production of this cytokine. The robust in vitro and in vivo data make this compound a promising candidate for further development in the treatment of NLRP3-driven inflammatory diseases.

References

- 1. Discovery of Potent, Orally Bioavailable, Tricyclic NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NLRP3 inflammasome is essential for IL-18 production in a murine model of macrophage activation syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-18 production downstream of the Nlrp3 inflammasome confers protection against colorectal tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

Foundational Research on NP3-562 and its Interplay with Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-562 is a potent, orally bioavailable, small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. Activation of the NLRP3 inflammasome is a critical step in the inflammatory process, leading to the activation of caspase-1, maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and the induction of a lytic, pro-inflammatory form of programmed cell death known as pyroptosis. This technical guide provides an in-depth overview of the foundational research on this compound, with a specific focus on its mechanism of action in the context of pyroptosis. It includes a compilation of key quantitative data, detailed experimental protocols from foundational studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel, tricyclic compound identified through high-throughput screening as a direct inhibitor of the NLRP3 inflammasome.[1] It has demonstrated excellent potency in both human and mouse in vitro systems, as well as in vivo efficacy in a mouse model of acute peritonitis.[1] Structural studies have revealed that this compound binds to the NACHT domain of NLRP3, exhibiting a unique binding mode compared to other known NLRP3 inhibitors like the sulfonylurea-based compounds.[1] Its oral bioavailability and ability to inhibit IL-1β release make it a significant tool for studying NLRP3-driven inflammation and a potential therapeutic candidate for a range of inflammatory diseases.

The Role of NLRP3 in Pyroptosis

Pyroptosis is a form of programmed cell death initiated by inflammatory caspases, primarily caspase-1 in the canonical pathway. The activation of the NLRP3 inflammasome is a central event leading to pyroptosis. This process is typically initiated by two signals:

-

Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

-

Signal 2 (Activation): A wide array of stimuli, including ATP, crystalline substances, and pore-forming toxins, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation. Activated caspase-1 then cleaves its substrates: pro-IL-1β and pro-IL-18 into their mature, secreted forms, and Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cellular contents, the hallmark of pyroptosis.

Quantitative Data for this compound

The following tables summarize the key quantitative data from the foundational research on this compound.

| Assay | System | Stimulus | IC50 (nM) | Reference |

| IL-1β Release Inhibition | THP-1 cells | Nigericin | 66 | [2] |

| IL-1β Release Inhibition | Human whole blood | LPS/ATP | 214 | [2] |

| IL-1β Release Inhibition | Mouse whole blood | LPS/ATP | 248 | [2] |

| NLRP3 Binding | Fluorescence Polarization | - | 260 | [3] |

Table 1: In Vitro Potency of this compound

| Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |

| Mouse Acute Peritonitis | 30 | Full inhibition of IL-1β release | [2] |

| Mouse Acute Peritonitis | 100 | >90% inhibition of IL-1β release | [2] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

NLRP3-Mediated Pyroptosis Signaling Pathway

Caption: Canonical NLRP3 inflammasome activation leading to pyroptosis and its inhibition by this compound.

Experimental Workflow: In Vitro Inhibition of IL-1β Release in THP-1 Cells

Caption: Workflow for assessing this compound inhibition of IL-1β release in THP-1 cells.

Experimental Workflow: In Vivo Mouse Acute Peritonitis Model

References

Methodological & Application

Application Notes and Protocols for NP3-562: An In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP3-562 is a potent and orally bioavailable small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive overview of the in vitro experimental protocols to characterize the activity of this compound. Detailed methodologies for key assays, including NLRP3 inflammasome activation in human monocytic THP-1 cells and human whole blood, caspase-1 activity, and gasdermin D cleavage are presented. Furthermore, a summary of the quantitative data for this compound's inhibitory potency is provided, along with diagrams illustrating the NLRP3 signaling pathway and experimental workflows.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Upon activation by a variety of stimuli, the NLRP3 inflammasome orchestrates the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound has been identified as a direct inhibitor of the NLRP3 inflammasome, binding to the NACHT domain of the NLRP3 protein. This document outlines the essential in vitro assays to investigate the inhibitory effects of this compound.

Data Presentation

The inhibitory activity of this compound on IL-1β release has been quantified in various in vitro systems. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

| Assay System | Stimulus | IC50 (nM) | Reference(s) |

| Human THP-1 Cells | Nigericin | 66 nM | [1] |

| Human Whole Blood | LPS + ATP | 214 nM | [1] |

| Mouse Whole Blood (50%) | LPS + ATP | 248 nM | [1] |

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome signaling pathway and the proposed mechanism of action for this compound.

Caption: NLRP3 inflammasome pathway and inhibition by this compound.

Experimental Protocols

NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1, followed by the measurement of IL-1β release.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate and treat with 50-100 ng/mL PMA for 24-48 hours.

-

After differentiation, wash the cells with fresh serum-free RPMI-1640 medium.

-

-

Priming:

-

Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours in serum-free RPMI-1640 medium.

-

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

-

-

NLRP3 Activation:

-

Induce NLRP3 inflammasome activation by adding an NLRP3 agonist. Two common agonists are:

-

Nigericin: Add nigericin to a final concentration of 5-10 µM and incubate for 1-2 hours.

-

ATP: Add ATP to a final concentration of 2-5 mM and incubate for 30-60 minutes.

-

-

-

Sample Collection and Analysis:

-

Following incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Experimental Workflow:

Caption: Workflow for THP-1 cell-based NLRP3 inflammasome assay.

Human Whole Blood IL-1β Release Assay

This ex vivo assay measures the effect of this compound on NLRP3 inflammasome activation in a more physiologically relevant system.

Materials:

-

Freshly drawn human whole blood from healthy donors (using sodium heparin as an anticoagulant)

-

RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

Adenosine 5'-triphosphate (ATP)

-

This compound

-

Human IL-1β ELISA kit

-

24-well or 96-well plates

Protocol:

-

Blood Dilution and Inhibitor Treatment:

-

Dilute the fresh whole blood 1:1 with RPMI-1640 medium.

-

Add various concentrations of this compound or vehicle control to the diluted blood and pre-incubate for 30-60 minutes at 37°C.

-

-

Priming:

-

Add LPS to a final concentration of 1 µg/mL and incubate for 2 hours and 40 minutes at 37°C in a 5% CO2 incubator.[2]

-

-

NLRP3 Activation:

-

Add ATP to a final concentration of 2 mM and incubate for an additional 20 minutes.[2]

-

-

Sample Collection and Analysis:

-

After the total 3-hour incubation, transfer the samples to microcentrifuge tubes and centrifuge at 10,000 rpm for 2 minutes to pellet the blood cells.[2]

-

Collect the plasma supernatant.

-

Measure the concentration of IL-1β in the plasma using a human IL-1β ELISA kit.

-

Experimental Workflow:

Caption: Workflow for human whole blood IL-1β release assay.

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1, a key downstream effector of the NLRP3 inflammasome.

Materials:

-

Differentiated and primed THP-1 cells (as described in Protocol 1)

-

Caspase-1 fluorometric or colorimetric assay kit (e.g., based on the cleavage of a labeled YVAD substrate)

-

This compound

-

Lysis buffer (provided with the kit)

-

96-well black or clear plates (depending on the assay type)

-

Fluorometer or spectrophotometer

Protocol:

-

Cell Treatment:

-

Follow steps 1-4 of the THP-1 cell protocol to prime and treat cells with this compound and an NLRP3 activator.

-

-

Cell Lysis:

-

After treatment, lyse the cells using the lysis buffer provided in the caspase-1 assay kit.

-

-

Caspase-1 Activity Measurement:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-1 substrate (e.g., Ac-YVAD-pNA for colorimetric or Ac-YVAD-AFC for fluorometric) to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 405 nm for pNA, Ex/Em = 400/505 nm for AFC).[3][4]

-

Gasdermin D Cleavage Assay (Western Blot)

This assay visualizes the cleavage of Gasdermin D (GSDMD), a direct substrate of caspase-1 and the executioner of pyroptosis.

Materials:

-

Differentiated and primed THP-1 cells

-

This compound

-

LPS and Nigericin/ATP

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: anti-GSDMD (recognizing both full-length and the N-terminal fragment), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment:

-

Treat differentiated THP-1 cells as described in Protocol 1 (priming, inhibitor treatment, and activation).

-

-

Protein Extraction:

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The appearance of the ~31 kDa N-terminal fragment of GSDMD indicates caspase-1 activity and inflammasome activation.

-

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound as an NLRP3 inflammasome inhibitor. By employing these cell-based assays, researchers can effectively characterize the potency and mechanism of action of this compound and similar compounds, facilitating the development of novel therapeutics for NLRP3-driven inflammatory diseases.

References

Application Notes and Protocols for NP3-562 in a Mouse Model of Peritonitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peritonitis, an inflammation of the peritoneum, is a serious and potentially life-threatening condition often caused by bacterial infection. The inflammatory response in peritonitis is complex, involving the activation of various immune cells and the release of pro-inflammatory cytokines. A key player in this process is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines, notably interleukin-1β (IL-1β).

NP3-562 is a potent and orally bioavailable inhibitor of the NLRP3 inflammasome.[1][2][3][4] By targeting the NLRP3 inflammasome, this compound offers a promising therapeutic strategy to mitigate the excessive inflammation associated with peritonitis. These application notes provide detailed protocols for utilizing this compound in a mouse model of peritonitis, along with expected outcomes and data presentation guidelines.

Mechanism of Action

This compound directly targets the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This inhibition blocks the downstream activation of caspase-1, which is responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, biologically active forms. The reduction in mature IL-1β levels subsequently dampens the inflammatory cascade, leading to decreased recruitment of immune cells, such as neutrophils, to the site of inflammation and a reduction in overall inflammatory pathology.

Data Presentation

The following tables summarize the expected quantitative data from studies using an NLRP3 inhibitor in a mouse model of peritonitis. While specific data for this compound is based on statements of its efficacy[1][2], the representative data presented below is extrapolated from studies using other NLRP3 inhibitors in similar peritonitis models to illustrate the anticipated effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Sham Control | 15 ± 5 | 50 ± 10 | 30 ± 8 |

| Peritonitis + Vehicle | 850 ± 120 | 600 ± 90 | 750 ± 110 |

| Peritonitis + this compound (10 mg/kg) | 450 ± 70 | 550 ± 85 | 680 ± 100 |

| Peritonitis + this compound (30 mg/kg) | 150 ± 30 | 400 ± 60 | 500 ± 75 |

Data are presented as mean ± SEM. Statistical significance would be determined by appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Table 2: Effect of this compound on Peritoneal Cell Infiltration

| Treatment Group | Total Cell Count (x 10⁶ cells/mL) | Neutrophil Count (x 10⁶ cells/mL) | Macrophage Count (x 10⁶ cells/mL) |

| Sham Control | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.4 ± 0.1 |

| Peritonitis + Vehicle | 8.2 ± 1.5 | 6.5 ± 1.2 | 1.5 ± 0.3 |

| Peritonitis + this compound (10 mg/kg) | 5.1 ± 0.9 | 3.8 ± 0.7 | 1.2 ± 0.2 |

| Peritonitis + this compound (30 mg/kg) | 2.5 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.1 |

Data are presented as mean ± SEM. Cell counts are determined from peritoneal lavage fluid.

Table 3: Effect of this compound on Survival Rate in a Cecal Ligation and Puncture (CLP) Model

| Treatment Group | Survival Rate (%) at 72 hours |

| Sham Control | 100 |

| CLP + Vehicle | 20 |

| CLP + this compound (30 mg/kg) | 60 |

Survival studies are typically conducted over several days and analyzed using Kaplan-Meier survival curves.

Experimental Protocols

Two common and well-established models for inducing peritonitis in mice are presented below: Thioglycollate-induced peritonitis and Cecal Ligation and Puncture (CLP)-induced sepsis.

Protocol 1: Thioglycollate-Induced Peritonitis

This model induces a sterile chemical peritonitis, characterized by a robust influx of neutrophils into the peritoneal cavity.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose)

-

Sterile 4% Brewer's thioglycollate medium

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles (25-27G)

-

Peritoneal lavage collection materials (e.g., sterile PBS, centrifuge tubes)

-

Flow cytometer and antibodies for cell characterization (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

-

ELISA kits for cytokine measurement (e.g., mouse IL-1β, TNF-α, IL-6)

Procedure:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.

-

This compound Administration:

-

Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).

-

Administer this compound or vehicle to the mice via oral gavage (p.o.) 1 hour before inducing peritonitis. A single dose of 30 mg/kg has been shown to achieve full inhibition of IL-1β release.[1]

-

-

Induction of Peritonitis:

-

Anesthetize the mice lightly with isoflurane.

-

Inject 1 mL of sterile 4% thioglycollate medium intraperitoneally (i.p.) using a 25G needle.

-

-

Sample Collection (4-6 hours post-induction):

-

Euthanize mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Perform peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity.

-

Gently massage the abdomen and then aspirate the peritoneal fluid.

-

-

Analysis:

-

Cell Count and Differentiation: Centrifuge the peritoneal lavage fluid to pellet the cells. Resuspend the cells and perform a total cell count. Use flow cytometry with specific cell surface markers to differentiate and quantify neutrophils and macrophages.

-

Cytokine Measurement: Use the supernatant from the centrifuged lavage fluid to measure the concentrations of IL-1β, TNF-α, and IL-6 using ELISA kits according to the manufacturer's instructions.

-

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis

The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human peritonitis and sepsis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle for this compound

-

Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

-

Surgical instruments (scissors, forceps, needle holder)

-

Suture material (e.g., 4-0 silk)

-

Needles (e.g., 21-25G)

-

Wound clips or sutures for skin closure

-

Analgesics (e.g., buprenorphine)

-

Sterile saline for resuscitation

Procedure:

-

Animal Preparation and this compound Administration:

-

Administer this compound or vehicle orally 1 hour prior to surgery.

-

Anesthetize the mouse and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.

-

-

Surgical Procedure:

-

Make a 1-2 cm midline laparotomy incision through the skin and abdominal wall.

-

Exteriorize the cecum and ligate it with a 4-0 silk suture at a point 5-10 mm from the cecal tip, ensuring the bowel is not occluded.

-

Puncture the ligated cecum once or twice with a 21-25G needle. A small amount of fecal matter can be extruded to ensure patency.

-

Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.

-

-

Post-operative Care and Monitoring:

-

Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.

-

Administer analgesics as per institutional guidelines.

-

Monitor the mice closely for signs of distress and survival over a period of 72 hours or more.

-

-

Endpoint Analysis (for mechanistic studies):

-

At a predetermined time point (e.g., 6, 12, or 24 hours post-CLP), euthanize a subset of animals.

-

Collect peritoneal lavage fluid and blood samples for cell and cytokine analysis as described in Protocol 1.

-

Visualizations

Signaling Pathway

References

Application Notes and Protocols for NP3-562 in In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP3-562 is a potent and orally bioavailable inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death.[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound has demonstrated efficacy in preclinical models of inflammation, such as acute peritonitis in mice.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound, along with relevant pharmacological data.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency of this compound